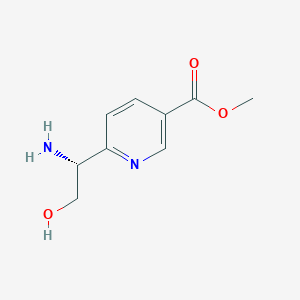
Methyl (R)-6-(1-amino-2-hydroxyethyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate is a chemical compound with a pyridine ring substituted at the 3-position with a carboxylate ester group and at the 6-position with an amino alcohol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Functional Group Introduction: The amino alcohol group is introduced via a series of reactions, including reduction and substitution.
Esterification: The carboxylate ester group is introduced through esterification reactions using reagents such as methanol and acid catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and automated synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, alcohols, ketones, and aldehydes.
Wissenschaftliche Forschungsanwendungen
Methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The amino alcohol group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-aminopyridine-3-carboxylate
- Methyl 6-hydroxyethylpyridine-3-carboxylate
- Methyl 6-(2-hydroxyethyl)pyridine-3-carboxylate
Uniqueness
Methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate is unique due to the presence of both an amino alcohol group and a carboxylate ester group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its analogs.
Eigenschaften
Molekularformel |
C9H12N2O3 |
|---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
methyl 6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)6-2-3-8(11-4-6)7(10)5-12/h2-4,7,12H,5,10H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
OZNUTAQTQLYGKC-ZETCQYMHSA-N |
Isomerische SMILES |
COC(=O)C1=CN=C(C=C1)[C@H](CO)N |
Kanonische SMILES |
COC(=O)C1=CN=C(C=C1)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13611913.png)




![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13611957.png)



![Spiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B13611985.png)
